REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[Cl:11].S(Cl)(Cl)=O.[NH3:16].CCCCCCC>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:16])=[O:7])=[CH:4][C:3]=1[Cl:11]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)O)C=C1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.85 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20.5 hours
|
Duration
|
20.5 h
|
Type
|
DISTILLATION
|
Details
|
distilled for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
collecting 9 mL of distillate
|
Type
|
ADDITION
|
Details
|
Toluene (10 mL) was added
|
Type
|
DISTILLATION
|
Details
|
the reaction was distilled for 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
collecting 10 mL of distillate
|
Type
|
CUSTOM
|
Details
|
resulting in a suspension
|
Type
|
CUSTOM
|
Details
|
by bubbling ammonia gas
|
Type
|
CUSTOM
|
Details
|
through the reaction for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the reaction stirred at ambient temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with excess heptane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=O)N)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.327 g | |
YIELD: PERCENTYIELD | 116.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |